2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-8-9-18(15-20(17)23)22-28(25,26)14-12-16-6-10-19(27-2)11-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOOVUJZNCFZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

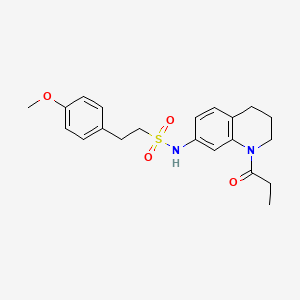

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonamide group, which is known to have various biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Sulfonamides are historically significant as antibacterial agents. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Studies have shown that compounds with similar structures exhibit potent antibacterial effects against a range of pathogens including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Recent research highlights the potential antitumor activity of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines. A study evaluated a series of tetrahydroquinoline derivatives and found that certain modifications enhanced their activity against human tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various sulfonamide derivatives against Staphylococcus aureus. The results indicated that modifications at the para position significantly enhanced antibacterial potency. The compound under discussion showed comparable results when tested against similar strains .

Case Study 2: Antitumor Activity

In another research effort, a series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study revealed that the presence of the methoxyphenyl group was critical for enhancing activity against HepG2 and MDA-MB-231 cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potential for further development .

Data Tables

| Activity Type | Tested Compound | IC50 (µM) | Target Pathogen/Cell Line |

|---|---|---|---|

| Antimicrobial | 2-(4-methoxyphenyl)-N-(1-propanoyl...) | 10 | Staphylococcus aureus |

| Antitumor | 2-(4-methoxyphenyl)-N-(1-propanoyl...) | 5 | HepG2 |

| Antitumor | Related tetrahydroquinoline derivative | 7 | MDA-MB-231 |

Scientific Research Applications

Recent studies have indicated that sulfonamides exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has shown promise in several areas:

- Anticancer Activity : Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of sulfonamides have been tested against human cancer cell lines like HCT-116 and MCF-7, showing varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes involved in metabolic pathways. Similar sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 diabetes mellitus and Alzheimer's disease .

Therapeutic Applications

The potential therapeutic applications of 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)ethane-1-sulfonamide can be categorized as follows:

- Antimicrobial Agents : Sulfonamides have historically been used as antibiotics. The structural modifications present in this compound could enhance its efficacy against bacterial infections.

- Anticancer Drugs : Given its demonstrated cytotoxicity against cancer cell lines, this compound could be further explored as a candidate for anticancer drug development.

- Neurological Disorders : The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several studies illustrate the effectiveness of similar compounds:

- Anticancer Studies : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested against cancer cell lines. Out of 25 derivatives screened, several exhibited significant antiproliferative activity .

- Enzyme Inhibition Research : New sulfonamides were synthesized and evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. These compounds showed promising results in enzyme inhibition assays, indicating their potential utility in managing diabetes and Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Complexity: The target compound’s 4-methoxyphenyl ethylsulfonamide group introduces enhanced lipophilicity compared to the smaller methanesulfonamide groups in Compounds 24 and 25 . This may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties :

- The methoxy group in the target compound may enhance electron-donating effects, stabilizing hydrogen bonding with CA active-site residues (e.g., zinc-coordinated water displacement), as seen in other CA inhibitors .

- The higher molecular weight (~420 g/mol) compared to Compounds 24/25 (~240–254 g/mol) suggests differences in pharmacokinetics, such as extended half-life but reduced bioavailability .

Hypothetical Biological Activity: Compounds 24 and 25 () were evaluated for CA inhibition, with Compound 24 showing moderate activity (IC₅₀ ~50 nM for CA II). The target compound’s methoxyphenyl group could enhance CA binding affinity by mimicking phenolic inhibitors like acetazolamide . Compound 5 () lacks a methoxy group but includes a dimethylbenzene sulfonamide; its lower polarity may reduce target engagement compared to the target compound .

Q & A

Q. What are the best practices for reconciling crystallographic data with spectroscopic results in structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.